Ethyl 1-[(7-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]piperidine-4-carboxylate
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Overview
Description
ETHYL 1-{7-METHYLIMIDAZO[1,2-A]PYRIDINE-2-CARBONYL}PIPERIDINE-4-CARBOXYLATE is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their valuable heterocyclic scaffolds, which are widely used in organic synthesis and pharmaceutical chemistry . The imidazo[1,2-a]pyridine moiety is recognized for its broad range of applications in medicinal chemistry due to its structural characteristics .
Preparation Methods
The synthesis of ETHYL 1-{7-METHYLIMIDAZO[1,2-A]PYRIDINE-2-CARBONYL}PIPERIDINE-4-CARBOXYLATE can be achieved through various synthetic routes. Common methods include condensation reactions, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . Industrial production often involves the use of easily available chemicals and efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .
Chemical Reactions Analysis
ETHYL 1-{7-METHYLIMIDAZO[1,2-A]PYRIDINE-2-CARBONYL}PIPERIDINE-4-CARBOXYLATE undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include transition metal catalysts, metal-free oxidants, and photocatalysts . Major products formed from these reactions are various functionalized imidazo[1,2-a]pyridine derivatives .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a valuable scaffold for the construction of various derivatives . In biology and medicine, it is recognized for its potential therapeutic applications due to its structural characteristics . Additionally, it has applications in the pharmaceutical industry for the development of new drugs .
Mechanism of Action
The mechanism of action of ETHYL 1-{7-METHYLIMIDAZO[1,2-A]PYRIDINE-2-CARBONYL}PIPERIDINE-4-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The imidazo[1,2-a]pyridine moiety is known to interact with various biological targets, leading to its therapeutic effects . The exact molecular targets and pathways involved depend on the specific application and derivative of the compound .
Comparison with Similar Compounds
ETHYL 1-{7-METHYLIMIDAZO[1,2-A]PYRIDINE-2-CARBONYL}PIPERIDINE-4-CARBOXYLATE can be compared with other similar compounds, such as other imidazo[1,2-a]pyridine derivatives . These compounds share similar structural characteristics but may differ in their specific applications and therapeutic effects . The uniqueness of ETHYL 1-{7-METHYLIMIDAZO[1,2-A]PYRIDINE-2-CARBONYL}PIPERIDINE-4-CARBOXYLATE lies in its specific functional groups and their interactions with biological targets .
Properties
Molecular Formula |
C17H21N3O3 |
---|---|
Molecular Weight |
315.37 g/mol |
IUPAC Name |
ethyl 1-(7-methylimidazo[1,2-a]pyridine-2-carbonyl)piperidine-4-carboxylate |
InChI |
InChI=1S/C17H21N3O3/c1-3-23-17(22)13-5-8-19(9-6-13)16(21)14-11-20-7-4-12(2)10-15(20)18-14/h4,7,10-11,13H,3,5-6,8-9H2,1-2H3 |
InChI Key |
UKQZHXZVKYSWPR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)C2=CN3C=CC(=CC3=N2)C |
Origin of Product |
United States |
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